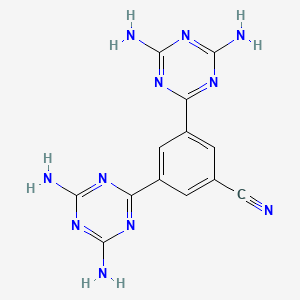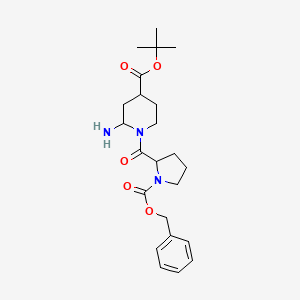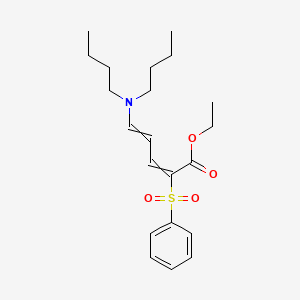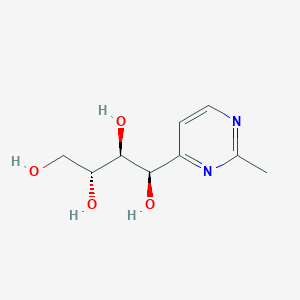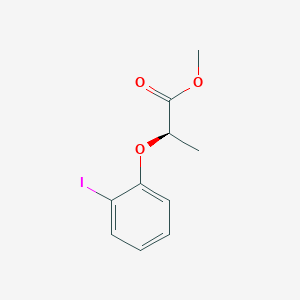
3,3-Bis(tert-butoxymethyl)hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(tert-butoxymethyl)hexanedioic acid is an organic compound with the molecular formula C16H30O6 It is characterized by the presence of two tert-butoxymethyl groups attached to a hexanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(tert-butoxymethyl)hexanedioic acid typically involves the reaction of hexanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(tert-butoxymethyl)hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanedioic acid derivatives, while reduction can produce hexanol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(tert-butoxymethyl)hexanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Bis(tert-butoxymethyl)hexanedioic acid involves its interaction with specific molecular targets and pathways. The tert-butoxymethyl groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules. The hexanedioic acid backbone provides a versatile platform for further chemical modifications, enabling the compound to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis(tert-butoxymethyl)pentanedioic acid
- 3,3-Bis(tert-butoxymethyl)butanedioic acid
- 3,3-Bis(tert-butoxymethyl)propanedioic acid
Uniqueness
3,3-Bis(tert-butoxymethyl)hexanedioic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of two tert-butoxymethyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enabling its use in diverse research and industrial contexts.
Eigenschaften
CAS-Nummer |
819802-94-3 |
|---|---|
Molekularformel |
C16H30O6 |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
3,3-bis[(2-methylpropan-2-yl)oxymethyl]hexanedioic acid |
InChI |
InChI=1S/C16H30O6/c1-14(2,3)21-10-16(9-13(19)20,8-7-12(17)18)11-22-15(4,5)6/h7-11H2,1-6H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
BGLRHBGROFGSRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(CCC(=O)O)(CC(=O)O)COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


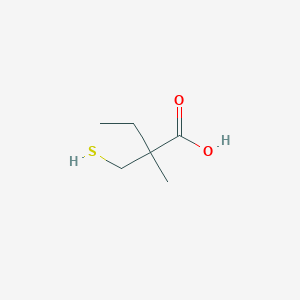
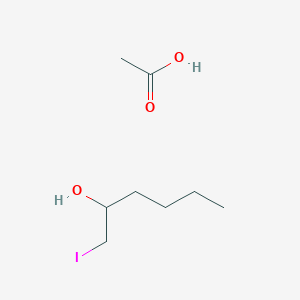
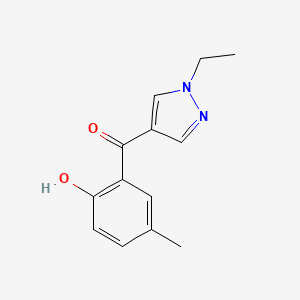
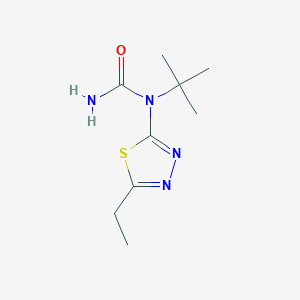
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
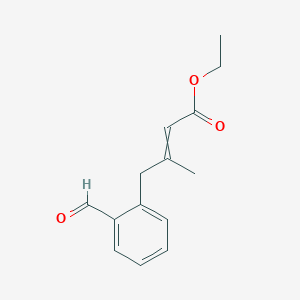
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
